Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate is a unique bicyclic compound characterized by its strained ring system. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure imparts unique reactivity and stability, making it a valuable scaffold for the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate typically involves photochemical intramolecular cyclopropanation reactions. One common method includes the reaction of an α-allylsilyl-α-diazoacetate under photochemical conditions to form the bicyclic structure . This reaction is highly efficient and provides a straightforward route to the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photochemical cyclopropanation can be scaled up for larger-scale synthesis. The use of continuous flow photochemical reactors can enhance the efficiency and safety of the process, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including ring-opening reactions, oxidation, and substitution reactions. The strained ring system makes it highly reactive under certain conditions.
Common Reagents and Conditions:
Ring-Opening Reactions: These reactions can be induced using nucleophiles or under acidic conditions, leading to the formation of cyclopentane derivatives.
Oxidation: Oxidative conditions can convert the ketone group to carboxylic acids or other oxidized derivatives.
Substitution Reactions: The compound can undergo substitution reactions at the ester or ketone positions using appropriate reagents.
Major Products: The major products formed from these reactions include cyclopentane derivatives, oxidized carboxylic acids, and substituted esters. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate involves its reactivity due to the strained ring system. The compound can interact with various molecular targets, including enzymes and receptors, through ring-opening reactions and subsequent binding to active sites. The pathways involved often include nucleophilic attack on the strained ring, leading to the formation of reactive intermediates that can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane Derivatives: These compounds share a similar strained ring system and are used as bioisosteres in drug design.
Bicyclo[2.2.2]octane: Known for its stability and use in the synthesis of complex organic molecules.
Uniqueness: Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific ring strain and reactivity, which make it a valuable scaffold for the synthesis of diverse chemical entities. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C7H8O3 |
---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-10-6(9)7-2-4(7)5(8)3-7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
ZZDFBPQJFZKBKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.